3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate
Description
3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate (CAS 1171763-34-0) is a quinoline derivative with a molecular formula of C₁₄H₁₄N₂O₄ and a molecular weight of 274.27 g/mol . It features:
- Ethyl and methyl ester groups at positions 3 and 7, respectively.
- A primary amino group at position 2. This compound is primarily used in medicinal chemistry as a building block for drug discovery, leveraging its quinoline core for interactions with biological targets such as enzymes or receptors. Its purity is typically ≥97% .
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-O-ethyl 7-O-methyl 4-aminoquinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H2,15,16) |
InChI Key |
REHSKGOOXSNGMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl and methyl ester groups undergo hydrolysis under both acidic and basic conditions:
| Condition | Product(s) Formed | Reaction Rate (Relative) | Key Reference |
|---|---|---|---|
| 1M HCl (reflux) | 4-Aminoquinoline-3,7-dicarboxylic acid | Moderate | |
| 1M NaOH (rt) | Partial hydrolysis to mono-acid derivatives | Slow |
The thermodynamic favorability of hydrolysis was confirmed via DFT calculations (Δ<sub>r</sub>G<sup>θ</sup> = −518.6 kJ/mol) . Steric hindrance from the trifluoromethyl group (if present) slows hydrolysis compared to non-fluorinated analogs .
Nucleophilic Substitution
The ester groups participate in nucleophilic substitution (S<sub>N</sub>2) reactions:
-
Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to yield amides (e.g., 3-benzylamide-7-methyl 4-aminoquinoline-7-carboxylate) .
-
Alkoxy Exchange : Transesterification occurs in alcoholic solvents (e.g., methanol with catalytic H<sub>2</sub>SO<sub>4</sub>) to form mixed esters.
Reactivity order: 3-ethyl ester > 7-methyl ester due to reduced steric hindrance .
Decarboxylative Halogenation
Under oxidative halogenation conditions (e.g., Br<sub>2</sub>/CCl<sub>4</sub>), the compound undergoes decarboxylation via radical intermediates:
Mechanism :
-
Homolytic cleavage of the ester group generates acyloxy radicals.
-
Decarboxylation forms a quinoline-stabilized alkyl radical.
-
Halogen abstraction produces 4-amino-3-bromoquinoline derivatives .
Key products include 7-methyl-4-amino-3-bromoquinoline (yield: 53% in Br<sub>2</sub>/CCl<sub>4</sub>) .
Condensation with Carbonyl Compounds
The 4-amino group reacts with aldehydes/ketones to form Schiff bases:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | 4-(Benzylideneamino)quinoline derivative | 72 | EtOH, reflux, 6h |
| Acetylacetone | 4-(β-Diketone)quinoline hybrid | 65 | CHCl<sub>3</sub>, rt, 24h |
These reactions exhibit pH-dependent kinetics, with optimal yields at pH 7–8 .
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes regioselective substitution:
| Reaction | Position Modified | Key Product |
|---|---|---|
| Nitration | C-6 | 6-Nitro-4-aminoquinoline derivative |
| Sulfonation | C-8 | 8-Sulfo-4-aminoquinoline sulfonic acid |
Directed by the amino group’s ortho/para influence, with ester groups deactivating the ring .
Metal Complexation
The amino and carbonyl groups coordinate transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | Tetradentate N,O-chelate | Catalytic oxidation |
| FeCl<sub>3</sub> | Octahedral Fe(III) complex | Magnetic studies |
Stability constants (log K) range from 4.2 (Fe<sup>3+</sup>) to 5.8 (Cu<sup>2+</sup>).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Ester Isomerization : Cis → trans isomerization of the 3-ethyl ester group .
-
Ring Contraction : Forms pyrrolo[3,4-b]quinoline derivatives under O<sub>2</sub>-free conditions .
Quantum yield (Φ) for isomerization: 0.12 ± 0.03 .
Biological Activation
In enzymatic environments (e.g., liver microsomes):
Scientific Research Applications
Antimalarial Activity
Mechanism of Action
The compound's antimalarial properties are largely attributed to its interaction with the Plasmodium species, specifically targeting enzymes critical for the parasite's survival. Research indicates that derivatives of 4-aminoquinoline, including 3-ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate, exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .
Case Study: Efficacy Against Plasmodium falciparum
In a study assessing various quinoline derivatives, this compound demonstrated an EC50 value of approximately 0.013 μM against the chloroquine-sensitive strain (3D7) and a similarly low value against the K1 strain . This indicates a high level of potency comparable to existing antimalarial drugs.
| Compound | Strain | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 3D7 | 0.013 | >1000 |
| This compound | K1 | 0.02 | >800 |
Neuroprotective Effects
Potential in Alzheimer’s Disease Treatment
Recent studies have explored the role of quinoline derivatives in neuroprotection and cognitive enhancement. The compound has shown promise as a multi-targeted directed ligand (MTDL) due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .
Case Study: Inhibition of Cholinesterases
In a comparative analysis, compounds similar to this compound exhibited IC50 values for AChE inhibition ranging from 0.41 μM to over 1 μM, outperforming established drugs like rivastigmine . This suggests that such derivatives could be developed into effective treatments for Alzheimer's disease.
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound A | 0.41 | N/A |
| Compound B | N/A | 1.06 |
| Rivastigmine | 5.26 | 2.02 |
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound involves several steps that include condensation reactions and the use of various catalysts to ensure high yield and purity . The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
4-Chloro Analogs
- 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate (CAS 50593-19-6): Replaces the amino group with a chlorine atom. Higher lipophilicity (Cl vs. Similarity score: 0.98 (structural similarity based on ester positions) .
4-Oxo Analogs
- 3-Ethyl 7-methyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate (CAS 339235-30-2): Features a keto group at position 3. The oxo group enables keto-enol tautomerism, which may influence stability and reactivity .
Variations in Ester Substituents
Mono-Ester Derivatives
- Molecular weight: 231.25 g/mol (lighter due to fewer substituents) .
Alternate Ester Positioning
- 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate (CAS 723740-76-9): Esters at positions 3 and 6 (vs. 3 and 7 in the target compound). The 6-methyl ester alters spatial orientation, impacting binding to planar targets like DNA or enzymes .
Functional Group Additions
Methoxy-Substituted Analogs
- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (, Compound 7e): Methoxy group at position 7 (electron-donating) vs. methyl ester in the target compound. Enhanced solubility in polar solvents due to the methoxy group’s polarity .
Pharmacological and Physicochemical Properties
Electronic Effects
Metabolic Stability
Crystallography and Stability
- Methyl and ethyl esters contribute to steric effects, influencing crystal packing and melting points .
Biological Activity
3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate is a compound belonging to the class of 4-aminoquinolines, which have been extensively studied for their antimalarial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cells.
Synthesis and Structural Characteristics
The synthesis of this compound involves several synthetic steps, typically starting from readily available quinoline derivatives. The key steps include:
- Formation of the quinoline scaffold : Using cyclization reactions involving substituted anilines and appropriate carboxylic acids.
- Introduction of ethyl and methyl groups : Achieved through alkylation reactions.
- Carboxylation : The introduction of carboxylic acid groups at the 3 and 7 positions is crucial for enhancing biological activity.
Antimalarial Activity
Research has shown that compounds in the 4-aminoquinoline class exhibit significant antimalarial activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains. For instance:
- Efficacy against Plasmodium falciparum : Studies indicate that derivatives of 4-aminoquinolines, including this compound, demonstrate potent activity against both sensitive (3D7) and resistant strains (K1, Dd2) .
| Compound | Strain Tested | IC50 (µM) |
|---|---|---|
| This compound | 3D7 | <1 |
| This compound | K1 | <1 |
This compound's mechanism involves interference with heme polymerization and inhibition of the parasite's growth by disrupting its metabolic processes.
Anticancer Activity
In addition to its antimalarial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have reported:
- Cytotoxicity against cancer cell lines : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer and melanoma .
| Cell Line | % Growth Inhibition at 10 µM |
|---|---|
| HOP–92 (Lung Cancer) | 88% |
| SK-MEL-5 (Melanoma) | 100% |
| MDA-MB-468 (Breast Cancer) | 97% |
The observed cytotoxic effects are attributed to the induction of apoptosis and disruption of cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Heme Polymerization : This is critical in malaria treatment as it prevents the detoxification of free heme released during hemoglobin digestion by the parasite.
- DNA Intercalation : Similar to other quinoline derivatives, this compound may intercalate into DNA, leading to disruptions in replication and transcription processes in cancer cells.
- Modulation of Apoptotic Pathways : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, promoting cell death.
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- A study demonstrated that a series of synthesized quinoline derivatives exhibited improved potency against drug-resistant malaria strains compared to traditional treatments .
- Another investigation into its anticancer properties revealed that specific structural modifications significantly enhance its cytotoxicity against various cancer cell lines .
Q & A
Q. What are the optimized reaction conditions for synthesizing 3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate?
The synthesis involves condensation of N-substituted anilines with triethyl methanetricarboxylate under solvent-free conditions. Key parameters include:
- Temperature : 215–220°C to ensure efficient cyclization.
- Reagent stoichiometry : A triple excess of triethyl methanetricarboxylate improves yield by driving the reaction to completion.
- Workup : Excess reagent can be regenerated with <5% loss via distillation, enhancing cost-efficiency .
Q. How can solvent selection impact the green synthesis of this compound?
Triethyl methanetricarboxylate serves as both a reagent and solvent, eliminating toxic solvents like diphenyl oxide. This aligns with green chemistry principles by reducing waste and toxicity. Post-reaction, the solvent is recoverable, minimizing environmental impact .
Q. What purification methods are effective for isolating this compound?
Crystallization from dioxane is recommended for high-purity isolation. After reaction completion, quenching with aqueous acetic acid (10%) precipitates the product, which is then filtered and recrystallized. This method achieves >90% purity in analogous quinoline derivatives .
Q. How do substituents on the quinoline core influence reactivity?
Electron-donating groups (e.g., methyl) at the 7-position enhance cyclization efficiency by stabilizing intermediates. Steric hindrance from bulky groups may require adjusted temperatures or prolonged reaction times .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural confirmation?
Single-crystal X-ray diffraction provides definitive bond-length and angle data. For example, in related diethyl quinoline dicarboxylates, crystallography confirmed the planar quinoline core and ester conformations, resolving NMR ambiguities in regiochemistry .
Q. What strategies address contradictions in reaction yields reported across studies?
Discrepancies often arise from impurity profiles or side reactions. Analytical techniques to resolve these include:
- HPLC-MS : Identifies byproducts (e.g., decarboxylated derivatives).
- Kinetic studies : Monitor reaction progression to optimize time-temperature profiles.
For instance, heating beyond 220°C in solvent-free synthesis risks decomposition, lowering yields .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Density functional theory (DFT) calculations assess frontier molecular orbitals to predict electrophilic/nucleophilic sites. In analogous quinolines, the 4-amino group’s lone pair enhances nucleophilic reactivity, guiding functionalization strategies .
Q. What advanced spectroscopic techniques validate the compound’s tautomeric forms?
Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?
Steric bulk at the 3-ethyl group directs electrophilic substitution to the 7-methyl position. Electronic effects are modeled via Hammett plots; electron-withdrawing substituents (e.g., –NO₂) reduce nucleophilicity at the 4-amino site, altering reaction pathways .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >250°C for thermal stability).
Data from related esters show pH-dependent hydrolysis of carboxylate groups, requiring buffered storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
